2-((Dimethylamino)methyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 2-((dimethylamino)methyl)phenol derivatives involves various chemical strategies, including Mannich reactions which provide a pathway to introduce dimethylaminomethyl groups into phenolic compounds. For instance, 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol has been synthesized using 2,6-di-tert-butyl phenol, formaldehyde, and dimethylamine, showcasing the Mannich reaction's efficiency in synthesizing alkylaminophenol derivatives with high yields (Peng-pai, 2010).
Molecular Structure Analysis
The molecular structure of 2-((dimethylamino)methyl)phenol derivatives has been elucidated through various spectroscopic techniques and crystallography. Studies on lithium and sodium phenolates of 2-((dimethylamino)methyl)phenol have provided insights into their solid-state structures, determined by X-ray diffraction, revealing coordination patterns and molecular geometry (Koten et al., 1993).
Chemical Reactions and Properties
2-((Dimethylamino)methyl)phenol serves as a precursor in various chemical reactions, including the synthesis of complex molecules and coordination compounds. For example, its reaction with copper(I) chloride, K(2)[PtCl(4)], or copper(II) acetate leads to the formation of mono- and bis-tetrazolato complexes, demonstrating its utility in synthesizing coordination compounds with potential applications in catalysis and material science (Mukhopadhyay et al., 2009).
Physical Properties Analysis
The physical properties of 2-((dimethylamino)methyl)phenol derivatives, such as solubility, melting points, and crystalline structure, have been studied extensively. For instance, the synthesis and characterization of dialkylaluminum, gallium, and indium complexes with 2-((N,N-dimethylaminomethyl)-4-methyl)phenoxides provide valuable information on their solubility behavior and structural properties, which are crucial for their application in catalysis and organic synthesis (Shen et al., 2000).
Chemical Properties Analysis
The chemical properties of 2-((dimethylamino)methyl)phenol, including its reactivity, stability, and role as a ligand in coordination chemistry, are well-documented. For example, the study on the synthesis and structure of a helical coordination polymer demonstrates the ability of 2-((dimethylamino)methyl)phenol derivatives to form complex structures with potential applications in material science and catalysis (Erxleben, 2001).
Scientific Research Applications
Chemical Warfare Agent Detection : A study by Mach et al. (2018) demonstrated that derivatization of paper spray substrates with 2-[(dimethylamino)methyl]phenol allows for the rapid, quantitative detection of G-series chemical warfare agents with minimal sample preparation (Mach et al., 2018).
Potentiometric Titration for Functional Group Determination : Evtushenko et al. (2003) found that potentiometric titration is an effective method for determining functional groups in compounds like 2,4,6-tris[(dimethylamino)methyl]phenol, useful in determining the functional composition of such compounds (Evtushenko et al., 2003).
Synthesis of Lithium and Sodium Phenolates : Koten et al. (1993) synthesized lithium and sodium phenolates with stable, trinuclear structures, including complexes derived from 2,6-bis[(dimethylamino)methyl]-4-methylphenol, revealing their solid-state structures (Koten et al., 1993).
Pharmaceuticals and Cosmetics : Xu et al. (2010) explored a copper(I)-catalyzed tandem transformation method for synthesizing 2-(phenylthio)phenols from simple phenols and aromatic halides, indicating potential applications in pharmaceuticals and cosmetics (Xu et al., 2010).
Preparation of Polyfunctional Heterocyclic Systems : Pizzioli et al. (1998) demonstrated that compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are versatile reagents for preparing polyfunctional heterocyclic systems (Pizzioli et al., 1998).
Enzyme-like Activity : Abe et al. (2001) showed that dinuclear zinc complexes with phenol-based ligands have potential as phosphatase-like enzymes, determining their structures and activity (Abe et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(dimethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQBJHUESBZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041293 | |
Record name | 2-((Dimethylamino)methyl)phenol | |
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Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylaminomethylphenol | |
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Product Name |
2-((Dimethylamino)methyl)phenol | |
CAS RN |
120-65-0, 25338-55-0 | |
Record name | 2-[(Dimethylamino)methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-((Dimethylamino)methyl)phenol | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, ((dimethylamino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylaminomethyl)phenol | |
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Record name | Phenol, 2-[(dimethylamino)methyl]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-((Dimethylamino)methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-dimethylamino-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |
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Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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